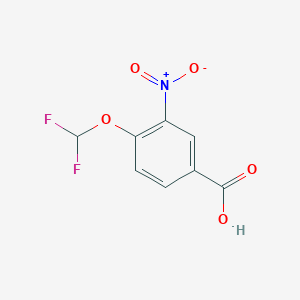

Ácido 4-(difluorometoxí)-3-nitrobenzoico

Descripción general

Descripción

“4-(Difluoromethoxy)-3-nitrobenzoic acid” is a chemical compound with the molecular formula C8H6F2O3. It has a molecular weight of 188.13 g/mol . This compound is a p-difluoromethoxy substituted benzoic acid .

Synthesis Analysis

The synthesis of compounds similar to “4-(Difluoromethoxy)-3-nitrobenzoic acid” has been reported in the literature. For instance, a synthetic method has been developed for the synthesis of roflumilast from 4-difluoromethoxy-3-hydroxybenzaldehyde and bromomethyl cyclopropane via O-alkylation, oxidation, and N-acylation . Another method involves taking trichloromethoxybenzene as the raw material, employing hydrogen fluoride to conduct selective fluorination to obtain chlorodifluoromethoxybenzene, subjecting the chlorodifluoromethoxybenzene to nitration by a mixed acid so as to obtain 4-(chlorodifluoromethoxy)nitrobenzene, and carrying out hydrogenation reduction on the 4-(chlorodifluoromethoxy)nitrobenzene .

Molecular Structure Analysis

The molecular structure of “4-(Difluoromethoxy)-3-nitrobenzoic acid” can be represented by the InChI code: 1S/C8H6F2O3/c9-8(10)13-6-3-1-5(2-4-6)7(11)12/h1-4,8H,(H,11,12) . The Canonical SMILES string is: C1=CC(=CC=C1C(=O)O)OC(F)F .

Physical and Chemical Properties Analysis

The physical and chemical properties of “4-(Difluoromethoxy)-3-nitrobenzoic acid” include a molecular weight of 188.13 g/mol, a topological polar surface area of 46.5 Ų, and a complexity of 176 . The compound has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 5 .

Aplicaciones Científicas De Investigación

Efectos inhibitorios sobre la transformación epitelio-mesenquimal inducida por TGF-β1

El compuesto "Ácido 4-(difluorometoxí)-3-nitrobenzoico" se ha estudiado por sus efectos inhibitorios sobre la transformación epitelio-mesenquimal (EMT) inducida por TGF-β1 in vitro y la fibrosis pulmonar inducida por bleomicina in vivo .

EMT es un proceso en el que las células epiteliales pierden su polaridad celular y adhesión célula-célula, y adquieren propiedades migratorias e invasivas para convertirse en células madre mesenquimales. Este proceso a menudo está involucrado en la progresión de enfermedades como la fibrosis y el cáncer.

En el estudio, se encontró que el compuesto inhibe la expresión de proteínas como α-SMA, vimentina y colágeno Ⅰ, y aumenta la expresión de E-cadherina. En consecuencia, los niveles de fosforilación de Smad2/3 se redujeron significativamente por el tratamiento con este compuesto .

En el modelo in vivo, el compuesto se usó para tratar ratas con instilación traqueal de bleomicina. Los resultados mostraron efectos terapéuticos como la mejora de la función pulmonar, la reducción de la inflamación y la fibrosis pulmonar, la reducción de la deposición de colágeno y la reducción de la expresión de E-cadherina .

Esto sugiere que "this compound" podría usarse potencialmente como un objetivo terapéutico para reducir la fibrosis pulmonar idiopática (IPF), una enfermedad pulmonar intersticial crónica y progresiva .

Mecanismo De Acción

Target of Action

The primary target of 4-(Difluoromethoxy)-3-nitrobenzoic acid is the Transforming Growth Factor-β1 (TGF-β1) pathway . TGF-β1 is a cytokine that plays a crucial role in cell proliferation, differentiation, and apoptosis . It is particularly involved in the Epithelial-Mesenchymal Transition (EMT) process, which is a key factor in the pathogenesis of pulmonary fibrosis .

Mode of Action

The compound interacts with its target by inhibiting the TGF-β1-induced EMT process . Specifically, it reduces the expression of proteins such as α-SMA, vimentin, and collagen Ⅰ, which are markers of EMT, and increases the expression of E-cadherin, a protein that helps cells stick together and inhibits EMT . Furthermore, the compound significantly reduces the phosphorylation levels of Smad2/3, which are proteins that get activated by TGF-β1 and play a key role in the EMT process .

Biochemical Pathways

The compound affects the TGF-β1/Smad pathway . In this pathway, TGF-β1 induces the phosphorylation of Smad2/3 proteins, which then form a complex with Smad4. This complex moves to the nucleus to regulate the expression of target genes, triggering the EMT process in epithelial cells . By inhibiting this pathway, the compound prevents the excessive deposition of extracellular matrix components, which is a characteristic feature of fibrosis .

Pharmacokinetics

The compound has been used to treat rats in studies, suggesting that it has sufficient bioavailability to exert its effects .

Result of Action

The compound has been shown to attenuate TGF-β1-induced EMT in A549 cells (a type of lung cancer cell line) and bleomycin-induced pulmonary fibrosis in rats . It improves lung function, reduces lung inflammation and fibrosis, reduces collagen deposition, and reduces the expression of E-cadherin .

Action Environment

It’s worth noting that the compound’s effects have been studied both in vitro (in a549 cells) and in vivo (in rats), suggesting that it is effective in different environments .

Análisis Bioquímico

Biochemical Properties

4-(Difluoromethoxy)-3-nitrobenzoic acid plays a significant role in biochemical reactions due to its ability to interact with enzymes, proteins, and other biomolecules. It has been observed to inhibit the activity of certain enzymes, such as transforming growth factor-beta 1 (TGF-β1)-induced epithelial-mesenchymal transformation (EMT) in type 2 lung epithelial cells . This inhibition is achieved through the reduction of Smad2/3 phosphorylation levels, which are crucial for the EMT process. Additionally, 4-(Difluoromethoxy)-3-nitrobenzoic acid interacts with extracellular matrix components, influencing their deposition and organization.

Cellular Effects

The effects of 4-(Difluoromethoxy)-3-nitrobenzoic acid on various types of cells and cellular processes are profound. In lung epithelial cells, it has been shown to inhibit the expression of proteins such as alpha-smooth muscle actin (α-SMA), vimentin, and collagen I, while increasing the expression of E-cadherin . These changes impact cell signaling pathways, gene expression, and cellular metabolism, ultimately reducing lung inflammation and fibrosis. The compound’s ability to modulate these cellular processes makes it a potential therapeutic agent for conditions like idiopathic pulmonary fibrosis.

Molecular Mechanism

At the molecular level, 4-(Difluoromethoxy)-3-nitrobenzoic acid exerts its effects through specific binding interactions with biomolecules. It inhibits the phosphorylation of Smad2/3, which are key signaling molecules in the TGF-β1 pathway . This inhibition prevents the downstream signaling events that lead to EMT and fibrosis. Additionally, the compound may interact with other proteins and enzymes involved in cellular signaling and gene expression, further contributing to its biochemical effects.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 4-(Difluoromethoxy)-3-nitrobenzoic acid have been observed to change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that prolonged exposure to 4-(Difluoromethoxy)-3-nitrobenzoic acid can lead to sustained inhibition of EMT and reduced fibrosis in in vitro and in vivo models . The compound’s stability and potential degradation products must be carefully monitored to ensure consistent results.

Dosage Effects in Animal Models

The effects of 4-(Difluoromethoxy)-3-nitrobenzoic acid vary with different dosages in animal models. At lower doses, the compound effectively inhibits EMT and reduces fibrosis without causing significant adverse effects . At higher doses, there may be threshold effects that lead to toxicity or other adverse reactions. It is crucial to determine the optimal dosage range to maximize therapeutic benefits while minimizing potential risks.

Metabolic Pathways

4-(Difluoromethoxy)-3-nitrobenzoic acid is involved in specific metabolic pathways that influence its activity and effects. The compound interacts with enzymes and cofactors that modulate its metabolism and bioavailability. These interactions can affect metabolic flux and the levels of metabolites, ultimately influencing the compound’s efficacy and safety .

Transport and Distribution

The transport and distribution of 4-(Difluoromethoxy)-3-nitrobenzoic acid within cells and tissues are critical for its activity. The compound may interact with specific transporters or binding proteins that facilitate its uptake and localization. These interactions can affect the compound’s accumulation in target tissues and its overall bioavailability .

Subcellular Localization

The subcellular localization of 4-(Difluoromethoxy)-3-nitrobenzoic acid is essential for its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications. These localization mechanisms can influence the compound’s interactions with biomolecules and its overall biochemical effects .

Propiedades

IUPAC Name |

4-(difluoromethoxy)-3-nitrobenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5F2NO5/c9-8(10)16-6-2-1-4(7(12)13)3-5(6)11(14)15/h1-3,8H,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FVBVFSSLGYGGJX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C(=O)O)[N+](=O)[O-])OC(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5F2NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

233.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

906747-90-8 | |

| Record name | 4-(difluoromethoxy)-3-nitrobenzoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

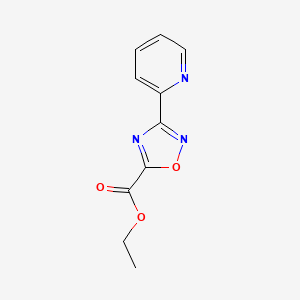

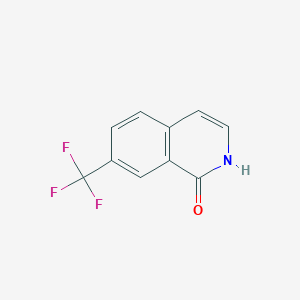

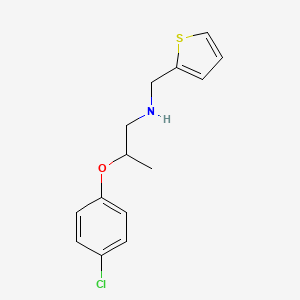

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2,4-Diamino-6-bromo-furo[2,3-d]pyrimidine-5-carboxylic acid ethyl ester](/img/structure/B1389308.png)

![5-Fluorobenzo[d]isoxazol-3-ylamine](/img/structure/B1389310.png)

![3-(Sec-butoxy)-N-[2-(hexyloxy)benzyl]aniline](/img/structure/B1389316.png)

![N-{2-[2-(Sec-butyl)phenoxy]ethyl}-3-(2-methoxyethoxy)aniline](/img/structure/B1389317.png)

![N-[4-(Sec-butoxy)phenyl]-N-[2-(2-ethoxyethoxy)-benzyl]amine](/img/structure/B1389318.png)

![N-[3-(2-Phenoxyethoxy)benzyl]-2-(tetrahydro-2-furanylmethoxy)aniline](/img/structure/B1389320.png)

![3-Chloro-N-[2-(2,5-dimethylphenoxy)propyl]-4-fluoroaniline](/img/structure/B1389322.png)

![N-[2-(Isopentyloxy)benzyl]-1-hexadecanamine](/img/structure/B1389323.png)